2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Description

BenchChem offers high-quality 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKXEIZZHJUNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644077 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-75-5 | |

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. This propiophenone derivative, while not extensively documented in publicly available literature, holds significant potential as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogues of bupropion. This document will delve into its chemical identity, predicted physicochemical properties, proposed synthetic routes with detailed experimental protocols, and methods for its analytical characterization. The causality behind experimental choices is explained to provide practical insights for researchers in the field of medicinal chemistry and drug development.

Introduction: The Significance of Propiophenone Scaffolds in Medicinal Chemistry

Propiophenone and its derivatives represent a critical class of intermediates in the synthesis of a wide array of pharmaceuticals.[] Their versatile chemical nature allows for various modifications, leading to compounds with diverse pharmacological activities. A notable example is bupropion, an aminoketone antidepressant, which features a substituted propiophenone core.[2] The exploration of novel propiophenone analogues, such as 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, is a promising avenue for the discovery of new therapeutic agents with potentially improved efficacy and side-effect profiles. This guide aims to provide the foundational knowledge required for the synthesis and study of this specific compound, thereby facilitating further research into its potential as a building block for next-generation pharmaceuticals.

Core Properties and Chemical Identity

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is an aromatic ketone with the chemical formula C18H20O.[3] Its structure is characterized by a propan-1-one linker connecting a 2,5-dimethylphenyl group and a 3-methylphenyl group.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one[3]

-

CAS Number: 898790-75-5[3]

-

Molecular Formula: C18H20O[3]

-

Molecular Weight: 252.35 g/mol [3]

-

SMILES: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)C[3]

-

InChI Key: NAKXEIZZHJUNOM-UHFFFAOYSA-N[3]

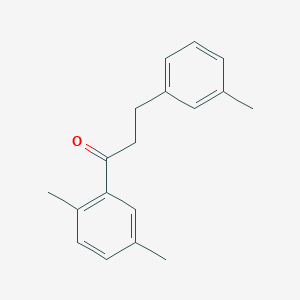

Diagram 1: Chemical Structure of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

A 2D representation of the molecular structure.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using computational models. These values provide a useful starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 252.35 g/mol | PubChem[3] |

| XLogP3 | 4.6 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Proposed Synthetic Routes

The synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can be approached through several established organic chemistry reactions. Two plausible and efficient methods are detailed below: Friedel-Crafts acylation and a two-step approach involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Route 1: Friedel-Crafts Acylation

This is a direct and efficient method for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4][5][6] The reaction involves the electrophilic acylation of 1,4-dimethylbenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram 2: Friedel-Crafts Acylation Synthesis Route

A schematic of the one-pot Friedel-Crafts acylation.

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon a potent electrophile for the subsequent aromatic substitution.

-

Solvent (Dichloromethane - DCM): DCM is an inert solvent that is suitable for Friedel-Crafts reactions. It effectively dissolves the reactants and catalyst without participating in the reaction.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add 3-(3-methylphenyl)propionyl chloride (1.0 eq.) dropwise.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of 1,4-dimethylbenzene (1.1 eq.) in dry DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

Route 2: Claisen-Schmidt Condensation and Hydrogenation

This two-step approach first involves the synthesis of a chalcone intermediate, (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation.[7] The subsequent reduction of the carbon-carbon double bond of the chalcone yields the target propiophenone.

Diagram 3: Two-Step Synthesis via Chalcone Intermediate

A workflow for the two-step synthesis.

-

Base Catalyst (NaOH): Sodium hydroxide is a common and effective base for deprotonating the α-carbon of the ketone, initiating the aldol condensation.

-

Solvent (Ethanol): Ethanol is a suitable protic solvent for the Claisen-Schmidt condensation.

-

Catalyst for Hydrogenation (Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds under a hydrogen atmosphere.

Step 1: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (1.0 eq.) and 3-methylbenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.5 eq.) in water dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

-

Dissolve the chalcone intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. The following techniques are recommended.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While experimental spectra are not available, predicted spectra can be generated using specialized software.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂-CH₂-CO-): Two triplets, one around δ 3.2 ppm and another around δ 3.0 ppm.

-

Methyl Protons (Aromatic): Three singlets, two for the 2,5-dimethylphenyl group and one for the 3-methylphenyl group, expected in the range of δ 2.3-2.5 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: A signal around δ 200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

-

Methylene Carbons: Two signals around δ 30-40 ppm.

-

Methyl Carbons: Three signals around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions (cm⁻¹):

-

~3050-3000: C-H stretching (aromatic)

-

~2960-2850: C-H stretching (aliphatic)

-

~1685: C=O stretching (ketone)

-

~1600, 1480: C=C stretching (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 252.

-

Major Fragments:

-

m/z = 133: Cleavage of the bond between the carbonyl group and the adjacent methylene group, resulting in the [CH₃C₆H₃(CH₃)CO]⁺ ion.

-

m/z = 105: Loss of the 2,5-dimethylphenyl group, resulting in the [CH₃C₆H₄CH₂CH₂CO]⁺ ion.

-

m/z = 91: A common fragment for toluene derivatives, corresponding to the tropylium ion [C₇H₇]⁺.

-

Potential Applications in Drug Development

Propiophenone derivatives are valuable precursors in the synthesis of various biologically active compounds.[] 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, as a novel analogue, presents several opportunities for drug discovery and development.

Synthesis of Bupropion Analogues

Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[8][9] The synthesis of bupropion analogues with modifications on the aromatic rings could lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.[10][11][12] 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can serve as a key starting material for the synthesis of such analogues. The general synthetic route would involve α-bromination of the propiophenone followed by reaction with a suitable amine.

Diagram 4: General Pathway to Bupropion Analogues

A generalized synthetic scheme for bupropion analogues.

Exploration of Other CNS-Active Agents

The propiophenone scaffold is present in a variety of central nervous system (CNS) active compounds beyond bupropion. By functionalizing the ketone or the aromatic rings of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, a library of novel compounds can be generated for screening against various CNS targets, including receptors and enzymes implicated in neurological and psychiatric disorders.

Conclusion

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, detailed two robust synthetic strategies, and outlined its potential applications in the development of novel pharmaceuticals, particularly bupropion analogues. The provided experimental protocols and analytical predictions are intended to serve as a solid foundation for researchers to synthesize and further investigate this promising molecule. The exploration of such novel chemical entities is paramount for the advancement of drug discovery and the development of new therapies for a range of medical conditions.

References

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC - NIH. Available at: [Link]

-

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone | C18H20O | CID 24725684 - PubChem. Available at: [Link]

-

NMR Predictor | Chemaxon Docs. Available at: [Link]

-

propiophenone, 93-55-0 - The Good Scents Company. Available at: [Link]

-

Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

friedel-crafts reactions of benzene and methylbenzene - Chemguide. Available at: [Link]

-

1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

-

Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol - PrepChem.com. Available at: [Link]

-

Propiophenone - Wikipedia. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

-

Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. Available at: [Link]

-

Bupropion - Wikipedia. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]

-

MIT Open Access Articles Predicting Infrared Spectra with Message Passing Neural Networks. Available at: [Link]

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. Available at: [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10/

-

Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed. Available at: [Link]

-

PROPIOPHENONE. Available at: [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]

-

Michael Reaction - NROChemistry. Available at: [Link]

-

(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones - ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. Available at: [Link]

- WO2020094403A1 - Process for the synthesis of lactams - Google Patents.

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - NIH. Available at: [Link]

Sources

- 2. manavchem.com [manavchem.com]

- 3. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone | C18H20O | CID 24725684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bupropion - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthetic pathway, and its potential biological relevance, offering valuable insights for professionals in drug discovery and development.

Introduction and Chemical Identity

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, with the IUPAC name 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, is a complex ketone featuring a propiophenone core with methyl substitutions on both phenyl rings.[1] Its chemical structure is characterized by a three-carbon chain connecting a 2,5-dimethylphenyl group and a 3-methylphenyl group, with a carbonyl group at the C1 position of the propane chain.

The strategic placement of methyl groups on the aromatic rings can significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability. Propiophenone derivatives, in general, are recognized as important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[][3]

graph "2_5_Dimethyl_3_3_methylphenyl_propiophenone_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom positions

C1 [pos="0,0!", label="C"];

C2 [pos="1.4,0!", label="C"];

C3 [pos="2.1,1.2!", label="C"];

C4 [pos="3.5,1.2!", label="C"];

C5 [pos="4.2,0!", label="C"];

C6 [pos="3.5,-1.2!", label="C"];

C7 [pos="2.1,-1.2!", label="C"];

C8 [pos="-1.4,0!", label="C"];

O1 [pos="-2.1,1.2!", label="O"];

C9 [pos="-2.1,-1.2!", label="C"];

C10 [pos="-3.5,-1.2!", label="C"];

C11 [pos="-4.2,0!", label="C"];

C12 [pos="-5.6,0!", label="C"];

C13 [pos="-6.3,1.2!", label="C"];

C14 [pos="-7.7,1.2!", label="C"];

C15 [pos="-8.4,0!", label="C"];

C16 [pos="-7.7,-1.2!", label="C"];

C17 [pos="-6.3,-1.2!", label="C"];

Me1 [pos="1.4,2.4!", label="CH₃"];

Me2 [pos="5.6,0!", label="CH₃"];

Me3 [pos="-9.8,0!", label="CH₃"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C1;

C1 -- C8;

C8 -- O1 [style=double];

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- C14;

C14 -- C15;

C15 -- C16;

C16 -- C17;

C17 -- C12;

C3 -- Me1;

C5 -- Me2;

C15 -- Me3;

// Benzene ring double bonds

C2 -- C7 [style=double];

C4 -- C3 [style=double];

C6 -- C5 [style=double];

C13 -- C14 [style=double];

C15 -- C16 [style=double];

C17 -- C12 [style=double];

}

Sources

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone starting materials

An In-depth Technical Guide on the Starting Materials for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Introduction

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a complex ketone with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its structure, characterized by a substituted aromatic ketone core and a tolyl-functionalized side chain, necessitates a well-designed synthetic strategy rooted in a thorough understanding of its precursor materials. This guide provides a detailed examination of the primary starting materials and the core synthetic methodologies required for its preparation. We will delve into a logical retrosynthetic analysis, profile the key reagents, and present field-proven protocols, focusing on the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: A Strategic Disconnection

The most direct and industrially scalable approach to constructing the 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone scaffold is through a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction allows for the direct attachment of the acyl group to the electron-rich dimethylated aromatic ring.

The primary retrosynthetic disconnection is made at the bond between the carbonyl carbon and the 2,5-dimethylphenyl ring. This strategy identifies two principal starting fragments: an activated acyl donor and an aromatic nucleophile.

-

The Aromatic Core (Synthon A): 1,4-Dimethylbenzene (p-Xylene)

-

The Acyl Donor (Synthon B): 3-(3-methylphenyl)propionyl chloride

This disconnection simplifies a complex molecule into two readily accessible or synthetically preparable starting materials.

Caption: Retrosynthetic analysis via Friedel-Crafts disconnection.

The Aryl Core: 1,4-Dimethylbenzene (p-Xylene)

1,4-Dimethylbenzene, commonly known as p-xylene, serves as the foundational aromatic component in this synthesis. Its selection is strategic; the two methyl groups are activating for electrophilic aromatic substitution and direct the incoming acyl group to the ortho position, leading to the desired 2,5-dimethyl substitution pattern on the phenyl ring.

Physicochemical and Safety Data

| Property | Value |

| CAS Number | 106-42-3 |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.17 g/mol |

| Boiling Point | 138 °C |

| Density | 0.861 g/mL at 25 °C |

| Role in Synthesis | Nucleophilic Aromatic Substrate |

| Key Safety Precaution | Flammable liquid and vapor. Harmful if inhaled or in contact with skin. |

The Acyl Donor: 3-(3-methylphenyl)propionic Acid

This component provides the three-carbon chain and the m-tolyl group. While commercially available, its synthesis from more fundamental precursors is often required and provides greater control over purity. The carboxylic acid must first be converted to a more reactive acylating agent, typically the acyl chloride, to generate the highly electrophilic acylium ion required for the Friedel-Crafts reaction.

Physicochemical Data

| Property | Value |

| CAS Number | 644-36-0 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 46-49 °C |

| Role in Synthesis | Acylating Agent Precursor |

Synthesis of the Acyl Donor via Malonic Ester Synthesis

A robust and reliable method for preparing 3-(3-methylphenyl)propionic acid is the malonic ester synthesis. This classical approach allows for the controlled alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1]

Principle of the Method

The choice of malonic ester synthesis is based on its efficiency in forming a new carbon-carbon bond. The protons alpha to the two ester groups of diethyl malonate are highly acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide—in this case, 3-methylbenzyl chloride—in an Sₙ2 reaction. Subsequent acidic hydrolysis of the esters and heating of the resulting malonic acid derivative leads to facile decarboxylation, yielding the final product with high purity.

Core Reagents for Acyl Donor Synthesis

-

3-Methylbenzyl Chloride (m-Xylyl Chloride): The electrophile that provides the m-tolyl group.

-

Diethyl Malonate: The pronucleophile that provides two carbons of the propionic acid backbone.

-

Sodium Ethoxide: A strong, non-nucleophilic base used to generate the malonate enolate.

Caption: Workflow for the synthesis of the acyl donor precursor.

Detailed Experimental Protocol

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) to generate sodium ethoxide in situ. Cool the solution to room temperature.

-

Add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: Add 3-methylbenzyl chloride (1.0 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 50 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the consumption of the benzyl chloride.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diethyl 2-(3-methylbenzyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude ester, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture to reflux for 12-18 hours. This step hydrolyzes the esters and induces decarboxylation.

-

Purification: Cool the mixture to room temperature. The product may precipitate or can be extracted with a suitable solvent like ethyl acetate. Wash the organic layer, dry, and remove the solvent. The resulting solid can be recrystallized from hexanes or a similar solvent to yield pure 3-(3-methylphenyl)propionic acid.

The Core Synthesis: Friedel-Crafts Acylation

With both primary starting materials in hand, the final assembly is performed via the Friedel-Crafts acylation. This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[2]

Mechanistic Overview

The reaction proceeds in two main stages. First, the carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the acyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic, resonance-stabilized acylium ion.[2] This acylium ion is then attacked by the electron-rich p-xylene ring in a classic electrophilic aromatic substitution mechanism to form the final ketone product. A stoichiometric amount of AlCl₃ is necessary because it complexes with the product ketone, deactivating it towards further acylation.[3]

Caption: Final assembly via Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

-

Acyl Chloride Formation: In a fume hood, gently reflux a mixture of 3-(3-methylphenyl)propionic acid (1.0 eq) and thionyl chloride (1.2-1.5 eq) for 1-2 hours. Excess thionyl chloride can be removed by distillation to yield the crude acyl chloride.

-

Friedel-Crafts Reaction: To a flask containing anhydrous aluminum chloride (1.1 eq) in an excess of p-xylene (which acts as both solvent and reactant) cooled in an ice bath (0-5 °C), add the crude 3-(3-methylphenyl)propionyl chloride dropwise with vigorous stirring.

-

Reaction Progression: After the addition, allow the reaction to stir at room temperature for 4-6 hours or until completion is confirmed by TLC or GC analysis.

-

Quenching and Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic layer.

-

Purification: Separate the organic layer (p-xylene). Wash it sequentially with dilute HCl, water, sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess p-xylene under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Summary of Key Starting Materials

| Reagent | CAS Number | Molecular Formula | Role | Key Consideration |

| 1,4-Dimethylbenzene (p-Xylene) | 106-42-3 | C₈H₁₀ | Aromatic Substrate, Solvent | High purity grade is essential. |

| 3-Methylbenzyl Chloride | 620-19-9 | C₈H₉Cl | Electrophile for Alkylation | Lachrymatory; handle in a fume hood. |

| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | C₂ Synthon for Propionic Acid | Must be anhydrous for enolate formation. |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | Base for Enolate Formation | Highly moisture-sensitive. |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | Chlorinating Agent | Corrosive and reacts violently with water. |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | Friedel-Crafts Catalyst | Anhydrous conditions are critical for activity. |

Conclusion

The synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a multi-step process that hinges on the strategic selection and preparation of its core starting materials. By employing a robust Friedel-Crafts acylation strategy, the target molecule can be efficiently assembled from 1,4-dimethylbenzene and a custom-synthesized acyl donor, 3-(3-methylphenyl)propionic acid. The malonic ester synthesis provides a reliable pathway to this key intermediate. Success in this synthesis requires not only procedural accuracy but also a deep understanding of the underlying reaction mechanisms and meticulous control over reaction conditions, particularly the exclusion of moisture in the final catalytic step. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this and structurally related molecules.

References

-

PubChem. (n.d.). 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ChemWis. (2023, November 11). Conversion of Diethylmalonate to 3 Phenylpropanoic acid [Video]. YouTube. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Introduction: Strategic Synthesis of a Propiophenone Derivative

The synthesis of substituted propiophenones represents a cornerstone in medicinal chemistry and materials science, providing key intermediates for a diverse array of biologically active compounds and functional materials. This document provides a comprehensive guide to the Friedel-Crafts synthesis of a specific propiophenone derivative, 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. This compound, with its distinct substitution pattern, serves as a valuable scaffold for further chemical elaboration.

The core of this synthesis is the Friedel-Crafts acylation, a robust and widely utilized electrophilic aromatic substitution reaction.[1][2] In this particular application, we will explore the acylation of p-xylene with 3-(3-methylphenyl)propionyl chloride, catalyzed by the potent Lewis acid, aluminum chloride (AlCl₃). The choice of p-xylene as the aromatic substrate is strategic; the two methyl groups are ortho, para-directing and activating, leading to a specific regiochemical outcome.[3] This guide is designed for researchers and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental nuances that ensure a successful and reproducible synthesis.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][4] The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, coordinates to the chlorine atom of the 3-(3-methylphenyl)propionyl chloride. This polarization facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[1][5]

-

Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product.[1][2]

A Note on Regioselectivity: The two methyl groups on the p-xylene ring are activating and direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, acylation occurs at the position ortho to one of the methyl groups, leading to the desired 2',5'-disubstituted pattern.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagrams illustrate the chemical reaction and the overall experimental workflow.

Figure 2: Experimental Workflow for the Synthesis.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the acylating agent and the Friedel-Crafts acylation itself.

Part A: Synthesis of 3-(3-methylphenyl)propionyl chloride

Insight: While some acyl chlorides are commercially available, many, like the one required for this synthesis, need to be prepared from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. [7] Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-(3-methylphenyl)propanoic acid | ≥98% | (e.g., Sigma-Aldrich) |

| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | (e.g., Sigma-Aldrich) |

| Dichloromethane (DCM), anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |

| Dimethylformamide (DMF) | Catalytic amount | (e.g., Sigma-Aldrich) |

| Round-bottom flask, reflux condenser | - | - |

| Magnetic stirrer, heating mantle | - | - |

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagents: To the flask, add 3-(3-methylphenyl)propanoic acid (1 equivalent) and anhydrous dichloromethane.

-

Catalyst: Add a catalytic amount of DMF (1-2 drops).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

Reaction: Gently heat the mixture to reflux (approx. 40°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be vented through a scrubber.

-

Isolation: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-methylphenyl)propionyl chloride is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| p-Xylene | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) |

| 3-(3-methylphenyl)propionyl chloride | (From Part A) | - |

| Dichloromethane (DCM), anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |

| Hydrochloric acid (HCl) | Concentrated, 37% | (e.g., Fisher Scientific) |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | - |

| Sodium chloride (NaCl) | Saturated solution (Brine) | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | - |

Procedure:

-

Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent and Substrate: Add anhydrous p-xylene, which acts as both the solvent and the aromatic substrate.

-

Cooling: Cool the stirred suspension to 0-5°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled suspension over 30-45 minutes. Maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

Expected Results and Characterization

The final product, 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, is expected to be a pale yellow oil or a low-melting solid.

Table of Key Parameters:

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Expected Yield | 60-80% (after purification) |

| Boiling Point | (Predicted) >200°C at atmospheric pressure |

Characterization:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂-CH₂-CO-): Two triplets, each integrating to 2H, around δ 2.9-3.3 ppm.

-

Methyl Protons (Aromatic): Two singlets, each integrating to 3H, around δ 2.3-2.5 ppm.

-

Methyl Proton (Tolyl group): A singlet integrating to 3H, around δ 2.3 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal around δ 200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methylene Carbons: Signals in the range of δ 30-40 ppm.

-

Methyl Carbons: Signals around δ 20-22 ppm.

-

-

Infrared (IR) Spectroscopy (neat):

-

A strong absorption band for the C=O stretch of the ketone at approximately 1685 cm⁻¹.

-

C-H stretching bands for aromatic and aliphatic protons.

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z = 252.

-

Troubleshooting and Safety Considerations

| Issue | Possible Cause | Solution |

| Low or No Yield | Inactive (hydrated) AlCl₃ | Use fresh, anhydrous AlCl₃ and handle it quickly in a dry environment. |

| Poor quality acyl chloride | Ensure complete conversion of the carboxylic acid to the acyl chloride. | |

| Formation of Tar | Reaction temperature too high | Maintain low temperature during the addition of the acyl chloride. |

| Incomplete Reaction | Insufficient reaction time or catalyst | Allow the reaction to stir for a longer duration and ensure the correct stoichiometry of AlCl₃. |

Safety Precautions:

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: Toxic and corrosive. Handle in a fume hood.

-

Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a well-ventilated area.

-

Dichloromethane: A suspected carcinogen. Use in a fume hood.

-

Work-up: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling and stirring.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

-

ChemPlayer. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.

-

Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.

- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). [Link]

-

ResearchGate. (2018, March 30). How can I synthesis propionyl phloride?. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. [Link]

-

ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]

-

L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

-

The Hive. (2002, October 24). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. [Link]

-

Organic Syntheses. (n.d.). p-PROPIOPHENOL. [Link]

Sources

Application Notes: 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Propiophenone Core

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is an aryl ketone that serves as a valuable intermediate in multi-step organic synthesis. Its structure, featuring a substituted propiophenone backbone, offers a reactive carbonyl group and multiple aromatic sites amenable to further functionalization. This makes it a strategic building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The propiophenone moiety is a key pharmacophore in various biologically active compounds, and the specific substitution pattern of this intermediate allows for the systematic exploration of structure-activity relationships (SAR).

This document provides a detailed guide to the synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone and its subsequent application as a synthetic intermediate in a Claisen-Schmidt condensation reaction, a cornerstone transformation for generating α,β-unsaturated ketones.

Compound Profile:

| Property | Value |

| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 898790-75-5 |

Part 1: Synthesis of the Intermediate via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing aryl ketones like 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[2]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (3-(3-methylphenyl)propanoyl chloride), polarizing the C-Cl bond and facilitating its cleavage. The resulting resonance-stabilized acylium ion is then attacked by the electron-rich π-system of the p-xylene (1,4-dimethylbenzene) ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.[3] The use of an acylium ion is advantageous as it does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylations.[1] Furthermore, the product is an aryl ketone, which is deactivated towards further acylation, thus preventing polysubstitution.[1]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

Detailed Protocol: Synthesis

Materials:

-

p-Xylene (1,4-Dimethylbenzene)

-

3-(3-methylphenyl)propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice-water bath. The use of low temperature is critical to control the initial exothermic reaction.

-

Reagent Addition: In a separate flask, dissolve p-xylene (1.0 eq) and 3-(3-methylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C. Upon completion of the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture back to 0°C and slowly pour it over a mixture of crushed ice and concentrated HCl.[4] This step hydrolyzes the aluminum complexes and quenches the reaction. Perform this step in a well-ventilated fume hood as HCl gas is evolved.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

Part 2: Application in Chalcone Synthesis via Claisen-Schmidt Condensation

The ketone functionality of the title compound is a versatile handle for C-C bond formation. A primary application is its use in the Claisen-Schmidt condensation to synthesize chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active heterocyclic compounds.[6][7]

Rationale and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone possessing α-hydrogens (in this case, our title intermediate) and an aromatic aldehyde that lacks α-hydrogens.[8] The base (e.g., NaOH or KOH) abstracts an acidic α-proton from the ketone to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to form the thermodynamically stable, conjugated α,β-unsaturated ketone system.[9]

Experimental Workflow: Chalcone Synthesis

Caption: Workflow for the synthesis of a chalcone derivative.

Detailed Protocol: Synthesis of a Chalcone Derivative

Materials:

-

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 8 M in water)

-

Deionized water

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone and 4-nitrobenzaldehyde in 95% ethanol.[10]

-

Reaction Initiation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise.[10] A color change and the formation of a precipitate are typically observed.

-

Reaction: Continue stirring at room temperature for 30-60 minutes. The reaction is often rapid. Monitor the consumption of starting materials by TLC.

-

Workup: Pour the reaction mixture into a beaker containing a mixture of ice and water.[10] Stir for several minutes to ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a crystalline solid.

Data Summary (Hypothetical)

| Parameter | Value |

| Starting Ketone Mass | 2.52 g (10 mmol) |

| Aldehyde Mass | 1.51 g (10 mmol) |

| Product Yield (Theoretical) | 3.85 g |

| Product Yield (Actual) | 3.39 g (88%) |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 115-117 °C |

Part 3: Further Synthetic Potential

The utility of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone extends beyond chalcone synthesis. The ketone carbonyl group is a gateway to numerous other transformations:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄)[11] or catalytically hydrogenated. Complete reduction to a methylene (-CH₂-) group can be achieved under Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH, heat) conditions, providing access to alkylbenzene derivatives.[12]

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine can yield Mannich bases, which are important intermediates in pharmaceutical synthesis.[13]

-

Grignard/Organolithium Reactions: Addition of organometallic reagents can generate tertiary alcohols, further extending the carbon skeleton.

-

α-Functionalization: The α-protons can be removed to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, halogens) to introduce substituents adjacent to the carbonyl group.

Safety Precautions

-

Friedel-Crafts Acylation: This reaction should be conducted exclusively in a certified chemical fume hood. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[5] Acyl chlorides are lachrymatory and corrosive.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Claisen-Schmidt Condensation: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.

References

-

University of British Columbia. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Moloney, D., & O'Gorman, P. A. (2021). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2021(4), M1283. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved from [Link]

-

Otsuka, S., Iwasaki, K., & Kambe, N. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications, 61(11), 1279-1282. [Link]

-

PubMed. (2022, November 4). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Retrieved from [Link]

-

Sci-Hub. (2016). Synthesis of Aryl Ketoamides via Aryne Insertion into Imides. Organic Letters, 18(12), 2793–2795. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol. Retrieved from [Link]

-

All chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]

-

OC-TV. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Cell Press. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]

-

ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone. Retrieved from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Professor Dave Explains. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. savemyexams.com [savemyexams.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. youtube.com [youtube.com]

- 13. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

Application Notes & Protocols: Investigating 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as a Novel Modulator of Inflammatory Signaling Pathways

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone in novel drug design, focusing on its hypothetical role as an inhibitor of inflammatory pathways. While direct biological data for this specific molecule is not extensively documented, the propiophenone scaffold is present in numerous compounds with established pharmacological activities, including anti-inflammatory and antidiabetic properties.[][2] This guide, therefore, extrapolates from the known activities of structurally related molecules to propose a scientifically rigorous, albeit hypothetical, framework for investigating 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as a lead compound for the development of novel anti-inflammatory therapeutics. We will focus on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a pivotal mediator of inflammatory responses, as a plausible therapeutic target.[3] Detailed protocols for initial hit validation, in vitro and cell-based screening, and preliminary ADME/Tox profiling are provided to guide the initial stages of a drug discovery campaign.

Introduction: Rationale for Investigation

The propiophenone chemical moiety is a versatile scaffold found in a variety of pharmacologically active compounds.[4][5] Derivatives of this core structure have been explored for a range of therapeutic applications, from metabolic disorders to central nervous system agents.[][6] Notably, compounds with a similar 1,3-diphenylpropenone structure (chalcones) have demonstrated potential in modulating inflammatory pathways.[7] Given this precedent, it is scientifically plausible to hypothesize that 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone could exhibit valuable biological activity.

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, such as those for cytokines and chemokines.[8] Consequently, the targeted inhibition of this pathway is a major focus of modern drug discovery.[3] This guide proposes a hypothetical drug discovery workflow to investigate 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as an inhibitor of the NF-κB pathway, potentially through the inhibition of an upstream kinase such as IκB kinase (IKK).

Physicochemical Properties and Drug-Likeness

An initial assessment of a compound's physicochemical properties is crucial in the early stages of drug discovery to predict its potential as an orally bioavailable drug.[9] The properties of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, as computed by PubChem, are summarized below.[10]

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 252.3 g/mol | < 500 | Yes |

| XLogP3 | 4.6 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 1 | < 10 | Yes |

Table 1: Physicochemical Properties of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone and their compliance with Lipinski's Rule of Five.

The compound adheres to all of Lipinski's "Rule of Five," suggesting it possesses drug-like properties and has a higher likelihood of being an orally active drug. This provides a strong rationale for its consideration as a starting point for a drug discovery program.

Proposed Drug Discovery and Development Workflow

The journey from an initial "hit" compound to a viable drug candidate is a multi-stage process.[9] A typical workflow for a small molecule like 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is outlined below. This process is designed to systematically evaluate the compound's efficacy, potency, selectivity, and safety profile.[11]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path for the initial investigation of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

Protocol 1: In Vitro IKKβ Kinase Inhibition Assay

Rationale: The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a critical upstream activator of the canonical NF-κB pathway.[12] A direct biochemical assay is the first step to determine if our compound of interest can inhibit this key enzyme. This provides a direct measure of target engagement.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a biotinylated IκBα peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also prepare dilutions of the positive control, staurosporine.

-

Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer.

-

Compound Addition: Add 100 nL of the diluted compounds, positive control, or DMSO vehicle control to the appropriate wells.

-

Enzyme Addition: Add 2.5 µL of IKKβ enzyme solution (pre-diluted in kinase buffer to the desired concentration) to all wells except for the "no enzyme" control.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 2.5 µL of a solution containing the IκBα peptide substrate and ATP (at its Km concentration for IKKβ) to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based NF-κB Reporter Assay

Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can inhibit the NF-κB pathway within a cellular context.[13] This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (dissolved in DMSO)

-

IKK inhibitor (positive control, e.g., BAY 11-7082)

-

DMSO (vehicle control)

-

96-well clear-bottom white plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Cell Plating: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone or the positive control for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

-

Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence.

-

Cell Viability Measurement: In a parallel plate prepared and treated identically, add the CellTiter-Glo® reagent and measure luminescence to assess compound cytotoxicity.

-

Data Analysis: Normalize the NF-κB-luciferase signal to the cell viability data. Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the TNF-α stimulated vehicle control. Determine the IC50 value as described in Protocol 1.

Protocol 3: Preliminary ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[14] In vitro assays provide a high-throughput and cost-effective way to gather this initial data.[15]

ADME Assay Panel:

| Assay | Purpose | Methodology |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. |

| Microsomal Stability | Assesses metabolic stability in the liver. | The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time by LC-MS/MS. |

| Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability. | Equilibrium dialysis is used to separate bound and unbound compound, which is then quantified. |

| CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. | The compound is co-incubated with specific CYP450 enzymes and their substrates, and the inhibition of substrate metabolism is measured. |

Toxicity Assay Panel:

| Assay | Purpose | Methodology |

| Cytotoxicity | Measures the general toxicity of the compound to cells. | HepG2 cells (a human liver cell line) are incubated with the compound, and cell viability is measured using an MTT or ATP-based assay. |

| hERG Inhibition | Assesses the risk of cardiac toxicity (QT prolongation). | A patch-clamp assay is used to measure the compound's effect on the hERG potassium channel current in a specialized cell line. |

Execution: These assays are typically run in a high-throughput format. The compound is tested at multiple concentrations to determine parameters such as permeability coefficients, metabolic half-life, percent bound, and IC50 values for enzyme inhibition and cytotoxicity.

Structure-Activity Relationship (SAR) Studies

Should 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone show promising activity in the initial assays, the next phase is to establish a Structure-Activity Relationship (SAR).[16][17] This involves the synthesis of a focused library of analogues to probe which parts of the molecule are essential for its biological activity.[18]

Key Areas for Modification:

-

2',5'-Dimethylphenyl Ring: The position and nature of the methyl groups can be varied. For example, moving the methyl groups to other positions or replacing them with other substituents (e.g., halogens, methoxy groups) could influence potency and selectivity.

-

3-Methylphenyl Ring: Similar modifications can be made to this ring to explore its contribution to binding.

-

Propiophenone Linker: The three-carbon chain can be lengthened, shortened, or constrained within a ring system to alter the compound's conformation and flexibility.

The synthesized analogues would then be subjected to the same battery of in vitro and cell-based assays to determine how these structural changes affect potency, selectivity, and ADME/Tox properties. This iterative process of design, synthesis, and testing is the core of the hit-to-lead and lead optimization phases of drug discovery.[11][19]

Conclusion

While 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a relatively uncharacterized molecule, its core structure suggests a potential for therapeutic application, particularly in the realm of anti-inflammatory drug discovery. This guide provides a robust and scientifically grounded framework for its initial investigation as a modulator of the NF-κB signaling pathway. By following the proposed workflow and detailed protocols, researchers can systematically evaluate its potential as a starting point for a novel drug design program. The iterative process of testing, analysis, and synthetic modification will be key to unlocking the full therapeutic potential of this and related chemical scaffolds.

References

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

Wikipedia. (2023). Propiophenone. In Wikipedia. [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. [Link]

-

Wikipedia. (2023). Hit to lead. In Wikipedia. [Link]

-

High content cell-based assay for the inflammatory pathway. (2014). SPIE Digital Library. [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). ResearchGate. [Link]

-

Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. (1998). PubMed. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. (2017). ResearchGate. [Link]

-

Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2022). National Institutes of Health. [Link]

-

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. [Link]

-

Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

-

propiophenone, 93-55-0. (n.d.). The Good Scents Company. [Link]

-

Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. (2023). MDPI. [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). PubMed. [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. [Link]

- Propiophenone derivatives and process for preparing the same. (n.d.).

-

Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

-

Wikipedia. (2023). NF-κB. In Wikipedia. [Link]

-

PROPIOPHENONE. (n.d.). LookChem. [Link]

-

Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. [Link]

-

2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. (n.d.). PubChem. [Link]

-

Beyond GLP-1s: is there a new wave of metabolic disease treatments?. (2023). Labiotech.eu. [Link]

-

Structure-Activity Relationships of Synthetic Cathinones. (2014). PubMed. [Link]

-

Hit-to-Lead process. (n.d.). Oncodesign Services. [Link]

-

Paving the way for small-molecule drug discovery. (2021). National Institutes of Health. [Link]

-

Hit to Lead Assays: Accelerating Early Drug Discovery. (n.d.). BellBrook Labs. [Link]

-

Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. (2022). Frontiers. [Link]

-

IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. (1995). PubMed. [Link]

-

Agilent Workflows for Pharmaceutical Small Molecule Development. (n.d.). Agilent Technologies. [Link]

-

Targeting metabolic disorders by natural products. (2015). National Institutes of Health. [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). PubMed. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (2004). National Institutes of Health. [Link]

-

3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. [Link]

-